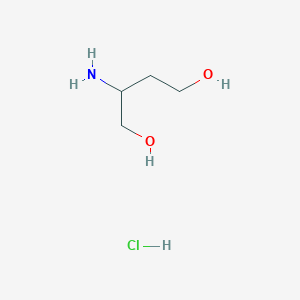

2-Aminobutane-1,4-diol hydrochloride

Description

BenchChem offers high-quality 2-Aminobutane-1,4-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobutane-1,4-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminobutane-1,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAFQSSEKNVPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Aminobutane-1,4-diol Hydrochloride: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Aminobutane-1,4-diol hydrochloride, a valuable chiral building block in organic synthesis and medicinal chemistry. Drawing upon established scientific principles and available data, this document delves into the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Introduction: The Significance of Chiral Amino Diols

Chiral amino diols are a class of organic compounds characterized by the presence of both an amino group and two hydroxyl groups, with at least one stereocenter. This unique combination of functional groups imparts these molecules with significant potential as versatile synthons in the construction of complex, biologically active molecules. Their ability to introduce chirality and provide multiple points for further functionalization makes them highly sought-after intermediates in the pharmaceutical industry. 2-Aminobutane-1,4-diol, with its defined stereochemistry, serves as a key exemplar of this important class of molecules. The hydrochloride salt form enhances its stability and handling properties, making it a practical choice for laboratory and industrial applications.

Chemical Structure and Physicochemical Properties

2-Aminobutane-1,4-diol hydrochloride is the salt of an amino alcohol. The presence of a chiral center at the second carbon atom means it can exist as two enantiomers, (R)- and (S)-, as well as a racemic mixture.

Systematic Name: 2-Aminobutane-1,4-diol hydrochloride Molecular Formula: C₄H₁₂ClNO₂[1] Molecular Weight: 141.60 g/mol

Structural Representation:

Caption: Chemical structure of 2-Aminobutane-1,4-diol hydrochloride.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1379987-48-0 (racemate) | Internal Data |

| 80572-06-1 ((R)-enantiomer) | [2] | |

| 10405-07-9 ((S)-enantiomer) | [3] | |

| Molecular Formula | C₄H₁₁NO₂ (free base) | [1][2][3] |

| Molecular Weight | 105.14 g/mol (free base) | [3] |

| Predicted XLogP3 | -1.7 | [3] |

| Appearance | White to off-white solid (expected) | Supplier Data |

| Solubility | Expected to be soluble in water and polar organic solvents. | Chemical Principles |

Synthesis of 2-Aminobutane-1,4-diol Hydrochloride: A Strategic Approach

The stereoselective synthesis of 2-aminobutane-1,4-diol is of significant interest due to its utility as a chiral building block. While specific, detailed protocols for the hydrochloride salt are not widely published, a general and plausible synthetic strategy can be devised based on established organic chemistry principles and analogous transformations. A common and efficient approach involves the reduction of a suitable chiral precursor, such as a derivative of aspartic or malic acid.

Conceptual Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of 2-Aminobutane-1,4-diol hydrochloride.

Detailed Hypothetical Protocol for the Synthesis of (S)-2-Aminobutane-1,4-diol from L-Aspartic Acid:

Causality Behind Experimental Choices: L-Aspartic acid is a readily available and inexpensive chiral starting material. The Boc protecting group is chosen for the amine as it is stable under the reduction conditions and can be easily removed. Borane-tetrahydrofuran complex is a common reagent for the selective reduction of carboxylic acids to alcohols in the presence of other functional groups. The final salt formation with HCl in an anhydrous solvent ensures the isolation of the desired hydrochloride salt in a pure, crystalline form.

Step 1: N-Boc Protection of L-Aspartic Acid

-

Suspend L-Aspartic acid in a mixture of dioxane and water.

-

Add triethylamine to adjust the pH to approximately 9-10.

-

Add di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the pH with additional triethylamine.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a cold aqueous solution of citric acid and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.

Step 2: Reduction of N-Boc-L-Aspartic Acid

-

Dissolve the N-Boc-L-aspartic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench cautiously by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

Step 3: Deprotection of the Boc Group

-

Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the mixture at room temperature for a few hours until TLC analysis indicates complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure.

Step 4: Formation and Isolation of the Hydrochloride Salt

-

Dissolve the crude amino diol from Step 3 in a minimal amount of a suitable alcohol (e.g., isopropanol).

-

Add a solution of hydrogen chloride in diethyl ether or dioxane until the solution is acidic.

-

Cool the solution to induce crystallization of the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Aminobutane-1,4-diol hydrochloride.

Self-Validating System: Each step of this protocol includes a monitoring component (e.g., TLC) to ensure the reaction has gone to completion before proceeding. The final product's identity and purity would be confirmed by standard analytical techniques as described in the following section.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-Aminobutane-1,4-diol hydrochloride.

Analytical Techniques Workflow:

Caption: A typical analytical workflow for the characterization of 2-Aminobutane-1,4-diol hydrochloride.

Expected Spectroscopic Data:

-

¹H NMR (in D₂O): The proton NMR spectrum is expected to show distinct signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts and coupling patterns would be consistent with the proposed structure. The protons adjacent to the amino and hydroxyl groups would likely appear as complex multiplets.

-

¹³C NMR (in D₂O): The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of each carbon atom (i.e., carbons bearing hydroxyl groups, the carbon bearing the amino group, and the methylene carbon).

-

Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum would be characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2900 cm⁻¹. The C-O stretching vibrations would appear in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 106.08.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination:

A reversed-phase HPLC method could be employed to determine the purity of the compound. For the determination of enantiomeric excess, a chiral stationary phase would be required. Alternatively, derivatization with a chiral reagent followed by analysis on a standard achiral column can be utilized.

Hypothetical HPLC Method for Chiral Purity:

-

Column: Chiral stationary phase (e.g., a Pirkle-type column or a cyclodextrin-based column).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as the compound lacks a strong chromophore.

-

Rationale: The chiral stationary phase will interact differently with the two enantiomers, leading to their separation and allowing for the determination of their relative proportions.

Applications in Drug Discovery and Development

As a chiral building block, 2-Aminobutane-1,4-diol hydrochloride is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening in drug discovery programs.

The protected form, such as 2-Dibenzylaminobutane-1,4-diol, has been described as an effective chiral building block for the synthesis of 1,2-amino alcohols.[4] This highlights its utility in constructing key pharmacophores present in many biologically active compounds.

Potential Therapeutic Areas:

While specific drugs derived from 2-Aminobutane-1,4-diol hydrochloride are not prominently documented in publicly available literature, the amino diol structural motif is present in a wide range of pharmaceuticals, including antiviral, anticancer, and cardiovascular agents. The stereochemistry of these molecules is often critical for their biological activity, underscoring the importance of chiral synthons like 2-Aminobutane-1,4-diol.

Safety and Handling

Based on the available safety data for the (R)-enantiomer, 2-Aminobutane-1,4-diol should be handled with appropriate precautions.[2]

Hazard Identification:

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Aminobutane-1,4-diol hydrochloride is a valuable and versatile chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex and potentially bioactive molecules. While detailed public data on its specific applications and properties are somewhat limited, this guide provides a comprehensive overview based on established chemical principles and available information for analogous compounds. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and safe handling of this compound is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

(2S)-2-Amino-1,4-butanediol. PubChem. [Link]

-

2-aminobutane-1,4-diol hydrochloride (C4H11NO2). PubChemLite. [Link]

-

2-Dibenzylaminobutane-1,4-Diol: An Effective Chiral Building Block for the Synthesis of 1,2-Amino Alcohols. Amanote Research. [Link]

Sources

- 1. PubChemLite - 2-aminobutane-1,4-diol hydrochloride (C4H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. (2S)-2-Amino-1,4-butanediol | C4H11NO2 | CID 14325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (PDF) 2-Dibenzylaminobutane-1,4-Diol: An Effective Chiral [research.amanote.com]

2-Aminobutane-1,4-diol hydrochloride CAS number and molecular weight

This guide serves as an authoritative technical resource for 2-Aminobutane-1,4-diol hydrochloride , a critical chiral building block in the synthesis of pyrrolidines, peptidomimetics, and complex pharmaceutical intermediates.

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) is the hydrochloride salt of 2-aminobutane-1,4-diol.[1] Chemically, it represents the reduced, acyclic form of prolinol (2-hydroxymethylpyrrolidine). Its structural versatility stems from the presence of a central chiral amine flanked by two chemically distinct hydroxyl groups (primary alcohols).

This molecule is a "privileged scaffold" in drug discovery, serving as a precursor for:

-

Chiral Pyrrolidines: Via cyclization of the 1,4-diol backbone.

-

Sphingosine Mimetics: As a polar head-group analogue in lipid modulation studies.

-

Peptidomimetics: Acting as an isostere for aspartic acid residues in protease inhibitors.

Part 1: Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | 2-Aminobutane-1,4-diol hydrochloride |

| Synonyms | 2-Amino-1,4-butanediol HCl; 1,4-Dihydroxy-2-aminobutane HCl |

| CAS Number | 1379987-48-0 (HCl salt); 10405-07-9 ((S)-Free Base) |

| Molecular Formula | C₄H₁₁NO₂[1][2] · HCl |

| Molecular Weight | 141.60 g/mol (Free base: 105.14 g/mol ) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

| Chirality | Available as (S)-isomer (derived from L-Aspartic acid) or (R)-isomer |

| Melting Point | 105–110 °C (varies with purity/hygroscopicity) |

Part 2: Synthesis & Manufacturing

The most robust synthetic route leverages the "Chiral Pool" strategy, utilizing L-Aspartic Acid to generate the (S)-enantiomer with high optical purity. This method avoids expensive chiral resolution steps.

Core Synthesis Protocol: The Aspartate Reduction Route

Principle: The carboxylic acid moieties of aspartic acid are esterified and subsequently reduced to primary alcohols using a strong hydride donor. The amine is typically protected (e.g., with Boc) during intermediate steps to prevent side reactions, though direct reduction of the amino ester is possible with careful temperature control.

Step-by-Step Methodology:

-

Esterification:

-

Reagents: L-Aspartic acid, Thionyl chloride (

), Methanol. -

Procedure: L-Aspartic acid is suspended in methanol at 0°C. Thionyl chloride is added dropwise (exothermic). The mixture is refluxed for 12 hours to yield Dimethyl L-aspartate hydrochloride .

-

Note: Complete removal of

and HCl gas is critical before the reduction step.

-

-

Reduction (The Critical Step):

-

Reagents: Sodium Borohydride (

) or Lithium Aluminum Hydride ( -

Procedure: The dimethyl aspartate ester is dissolved in dry THF.

(4 equivalents) is added slowly at 0°C under nitrogen. The reaction is stirred at room temperature for 4–6 hours. -

Quenching: The reaction is quenched using the Fieser method (

, 15% NaOH,

-

-

Salt Formation:

-

Reagents: Anhydrous HCl in Dioxane or Diethyl Ether.

-

Procedure: The crude free base oil is dissolved in minimal ethanol/methanol. Anhydrous HCl (4M in dioxane) is added. The solution is concentrated or triturated with diethyl ether to precipitate 2-Aminobutane-1,4-diol hydrochloride .

-

Visualizing the Synthesis Pathway

Caption: Stereoselective synthesis of 2-Aminobutane-1,4-diol HCl from L-Aspartic Acid via ester reduction.

Part 3: Applications in Drug Development

As a Senior Application Scientist, it is crucial to understand why this molecule is selected. It is rarely the final drug; rather, it is the scaffold that dictates the 3D geometry of the pharmacophore.

1. Precursor to Chiral Pyrrolidines (The Prolinol Connection)

The 1,4-diol structure is pre-organized to form 5-membered nitrogen rings. By activating the alcohols (e.g., mesylation) and allowing the internal amine to displace one leaving group, researchers can synthesize Prolinol (2-hydroxymethylpyrrolidine) derivatives.

-

Mechanism: Intramolecular cyclization.

-

Utility: Prolinol derivatives are ubiquitous in organocatalysis and as fragments in GPCR ligands.

2. Sphingosine and Lipid Signaling Analogs

The 2-amino-1,3-diol and 2-amino-1,4-diol motifs mimic the polar headgroup of Sphingosine .

-

Target: Sphingosine-1-phosphate (S1P) receptors.[3]

-

Relevance: Compounds like Fingolimod (FTY720) are structural relatives. 2-Aminobutane-1,4-diol serves as a simplified, lower molecular weight analog for probing S1P receptor binding pockets or inhibiting sphingosine kinase.

3. Peptidomimetics

In protease inhibitors, the hydrolysis of a peptide bond is often mimicked by a non-cleavable transition state isostere. The hydroxy-amine motif of 2-aminobutane-1,4-diol can mimic the tetrahedral intermediate of amide hydrolysis, making it valuable in HIV protease or Renin inhibitor design.

Application Workflow Diagram

Caption: Divergent synthetic utility of the 2-aminobutane-1,4-diol scaffold in medicinal chemistry.

Part 4: Analytical Characterization

To validate the integrity of the hydrochloride salt, the following analytical signals are diagnostic.

1. Proton NMR (¹H-NMR) in DMSO-d₆

The symmetry of the molecule is broken by the chiral center at C2.

-

δ ~ 8.0 ppm (br s, 3H): Ammonium protons (

). -

δ ~ 4.5–5.0 ppm (br s, 2H): Hydroxyl protons (

), exchangeable. -

δ ~ 3.4–3.6 ppm (m, 4H): Methylene protons at C1 and C4 (

). -

δ ~ 3.1–3.2 ppm (m, 1H): Methine proton at C2 (

). -

δ ~ 1.5–1.8 ppm (m, 2H): Internal methylene protons at C3 (

).

2. Mass Spectrometry (ESI-MS)

-

Positive Mode: Major peak at m/z 106.1 [M+H]⁺ .

-

Note: The HCl is lost in the ionization process; you observe the cation of the free base.

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Handling Protocol:

-

Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

-

Disposal: Dissolve in water and neutralize before disposal via licensed chemical waste streams.

References

-

PubChem. (2025). (2S)-2-Amino-1,4-butanediol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Beilstein Journals. (2025). Biocatalytic synthesis of 2-aminobutane-1,4-diol from formaldehyde. Retrieved from [Link]

Sources

- 1. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 2. PubChemLite - 2-aminobutane-1,4-diol hydrochloride (C4H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. BJOC - Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols [beilstein-journals.org]

- 4. (S)-2-Aminobutane-1,4-dithiol 99 titration 1363376-98-0 [sigmaaldrich.com]

Solubility profile of 2-Aminobutane-1,4-diol hydrochloride in water vs organic solvents

This guide outlines the solubility profile, physicochemical drivers, and experimental characterization of 2-Aminobutane-1,4-diol hydrochloride . It is designed for researchers requiring high-fidelity data for synthesis, purification, and formulation.

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 75912-18-4 for the salt; 4426-52-2 for the base) is a polar, ionic building block used frequently in the synthesis of peptidomimetics and chiral auxiliaries. Its solubility behavior is governed by the competition between its high crystal lattice energy (ionic HCl interactions) and its capacity for hydrogen bonding (three donor sites: two -OH, one -NH₃⁺).

Core Solubility Directive:

-

Water: Highly soluble (>100 mg/mL) due to ionic dissociation and extensive hydrogen bonding.

-

Polar Protic Organics (MeOH, EtOH): Moderately soluble; solubility decreases as alkyl chain length increases.

-

Aprotic/Non-polar Solvents: Practically insoluble.[1] This differential is the basis for its purification via recrystallization.

Physicochemical Architecture

To predict and manipulate solubility, one must understand the molecular forces at play.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₄H₁₂ClNO₂ | Low MW favors solubility in polar media. |

| Molecular Weight | 141.60 g/mol | Small size allows rapid dissolution kinetics. |

| LogP (Free Base) | ~ -1.7 (Experimental) | Highly hydrophilic; partitions preferentially into aqueous phases. |

| LogP (HCl Salt) | < -2.0 (Estimated) | Ionic character locks the compound into the aqueous phase during extractions. |

| H-Bond Donors | 4 (2x -OH, -NH₃⁺ protons) | Strong interaction with protic solvents (Water, Methanol). |

| Lattice Energy | High (Ionic Crystal) | Requires high-dielectric solvents to overcome inter-ionic attraction. |

Solubility Landscape: Water vs. Organic Solvents[2][3]

The following data summarizes the solubility profile based on the principle of like-dissolves-like and standard behavior for amino-alcohol salts.

Quantitative Solubility Matrix (Estimated at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Mechanistic Driver |

| Aqueous | Water (pH 7) | High | > 500 mg/mL | Ion-dipole interactions; H-bonding network. |

| Polar Protic | Methanol | High | 50–100 mg/mL | Solvation of ammonium cation; -OH interactions. |

| Polar Protic | Ethanol | Moderate | 10–30 mg/mL | Reduced dielectric constant increases ion-pairing. |

| Polar Protic | Isopropanol | Low | < 5 mg/mL | Steric hindrance interferes with solvation sphere. |

| Polar Aprotic | DMSO | Moderate | 20–50 mg/mL | High dielectric constant solvates the cation effectively. |

| Polar Aprotic | Acetonitrile | Very Low | < 1 mg/mL | Poor anion (Cl⁻) solvation. |

| Non-Polar | Dichloromethane | Insoluble | Negligible | Lack of H-bonding; low dielectric constant. |

| Hydrocarbon | Hexane / Toluene | Insoluble | Negligible | Complete polarity mismatch. |

Critical Insight for Synthesis: The insolubility in Diethyl Ether and Ethyl Acetate makes these excellent "anti-solvents" for precipitating the product from Methanol or Ethanol solutions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific lot/temperature.

Reagents: 2-Aminobutane-1,4-diol HCl, Target Solvent (HPLC Grade), 0.22 µm Syringe Filter.

-

Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer (1000 RPM).

-

Validation Check: Visually confirm undissolved solid remains. If clear, add more solid and repeat step 2.

-

Filtration: Draw supernatant through a pre-warmed 0.22 µm PTFE filter to remove micro-particulates.

-

Quantification:

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed crucible (

). -

Evaporate solvent under vacuum/nitrogen stream.

-

Dry residue at 40°C under high vacuum for 4 hours.

-

Weigh final mass (

).

-

-

Calculation:

Protocol B: Purification via Anti-Solvent Recrystallization

This workflow leverages the solubility differential between Methanol and Diethyl Ether.

-

Dissolution: Dissolve crude 2-Aminobutane-1,4-diol HCl in the minimum volume of warm Methanol (approx. 50°C).

-

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Nucleation: Allow the solution to cool to Room Temperature (RT).

-

Precipitation: Slowly add Diethyl Ether (or Acetone) dropwise with stirring until a persistent turbidity (cloud point) is observed.

-

Ratio Target: Typically 1:3 (MeOH:Ether).

-

-

Crystallization: Cool the mixture to 4°C for 12 hours.

-

Collection: Filter the white crystalline precipitate under inert gas (Nitrogen) to prevent moisture absorption (hygroscopic).

Visualizing the Workflows

Figure 1: Solubility Determination Logic

This flowchart illustrates the decision-making process for selecting the correct solvent system for reactions vs. purification.

Caption: Logical workflow for solvent selection based on polarity matching and intended application (reaction vs. purification).

Figure 2: Recrystallization Pathway

The following diagram details the phase changes during the purification of the HCl salt.

Caption: Step-by-step phase transition during the solvent/anti-solvent purification of 2-Aminobutane-1,4-diol HCl.

Applications in Synthesis

Understanding this solubility profile allows for optimized reaction design:

-

Schotten-Baumann Conditions: Use a biphasic system (Water/DCM). The 2-aminobutane-1,4-diol HCl remains in the aqueous phase, reacting with an acid chloride at the interface.

-

Esterification: Perform in neat Methanol with thionyl chloride. The high solubility ensures homogeneous kinetics.

-

Protecting Group Chemistry (Boc/Fmoc):

-

Boc Protection: Use Water/Dioxane (1:1). The salt dissolves in water; Dioxane solubilizes the Boc-anhydride.

-

Fmoc Protection: Requires Water/Acetonitrile or DMF to maintain solubility of the hydrophobic Fmoc reagent while keeping the amino-diol in solution.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14325613, 2-Amino-1,4-butanediol. Retrieved from [Link]

-

University of Calgary. Solubility of Organic Compounds: General Principles of Polarity and Solvation. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for 2-Aminobutane-1,4-diol HCl

Technical Guide: Safe Handling and Utilization of 2-Aminobutane-1,4-diol HCl

Part 1: Executive Summary & Strategic Utility

2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) is a critical chiral building block in the synthesis of peptidomimetics and pyrrolidine-based alkaloids. Its dual-alcohol functionality, combined with a chiral amine center, makes it an essential scaffold for constructing diversely functionalized heterocyclic cores found in antiviral and anticancer therapeutics.

However, its handling presents specific challenges often overlooked in standard safety data sheets (SDS). As a hygroscopic amine hydrochloride, it poses risks regarding stoichiometric drift (due to water absorption) and respiratory irritation. This guide synthesizes regulatory safety data with field-proven handling protocols to ensure both personnel safety and experimental reproducibility.

Part 2: Chemical Identity & Physicochemical Properties

Precise identification is the first step in safety. Note that this compound is distinct from its dithiol analog (DTBA), which has a significantly different toxicity profile.

| Property | Specification |

| Chemical Name | 2-Aminobutane-1,4-diol hydrochloride |

| Synonyms | 2-Amino-1,4-butanediol HCl; 1,4-Butanediol, 2-amino-, hydrochloride |

| CAS Number | 1379987-48-0 (HCl Salt) |

| Molecular Formula | C₄H₁₁NO₂[1][2][3][4] · HCl |

| Molecular Weight | 141.60 g/mol (Salt); 105.14 g/mol (Free Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |

| Hygroscopicity | High (Deliquescent upon prolonged exposure) |

| Storage | 2–8°C, under inert gas (Argon/Nitrogen), Desiccated |

Part 3: Hazard Identification (GHS Classification)

Based on global supplier data (Sigma-Aldrich, BLD Pharm) and structural activity relationships (SAR) for aliphatic amine salts:

Signal Word: WARNING

| Hazard Category | Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][6][7][8][9] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[5][6][8][9][10] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][5][6][7][10] |

Mechanistic Insight: The hydrochloride salt is acidic in aqueous solution. Upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release protons, causing immediate irritation. The "harmful if swallowed" classification stems from the biological activity of the amino-diol core, which can interfere with endogenous metabolic pathways if ingested in significant quantities.

Part 4: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified above, the following hierarchy of controls must be implemented.

Engineering Controls

-

Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Secondary (For High Precision): Due to hygroscopicity, weighing for GMP or quantitative analysis should ideally occur in a nitrogen-purged glovebox or using a static-free anti-vibration table with rapid transfer protocols.

Personal Protective Equipment (PPE)

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

-

Ocular: Chemical splash goggles. Standard safety glasses are insufficient if fine dust generation is possible.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during solution preparation to prevent permeation of the dissolved salt.

Part 5: Handling Protocol & Experimental Workflow

Self-Validating Logic: The "Dry-Weigh" Principle

-

Causality: 2-Aminobutane-1,4-diol HCl absorbs atmospheric moisture rapidly. A "wet" sample distorts molecular weight calculations, leading to under-dosing of the reagent in synthesis.

-

Validation Step: Visually inspect the solid. It should be a free-flowing powder. If it appears clumpy or sticky, it has absorbed water. Recrystallization (MeOH/Et₂O) or drying under high vacuum over P₂O₅ is required before use.

Representative Workflow: N-Boc Protection

A common first step in drug development is protecting the amine to differentiate the reactivity of the two hydroxyl groups.

Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar.

-

Solvent System: Dissolve 2-Aminobutane-1,4-diol HCl (1.0 equiv) in a 1:1 mixture of Water/Dioxane.

-

Neutralization (Critical): Cool to 0°C. Slowly add NaOH (2.2 equiv) or Na₂CO₃.

-

Why? The first equivalent neutralizes the HCl salt; the second acts as the base for the Schotten-Baumann reaction.

-

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.

-

Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected amine is faint/invisible).

Visualization: Safe Handling & Synthesis Logic

Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Part 6: Emergency Response Procedures

In the event of exposure, immediate action is required to minimize tissue damage from the acidic salt.

| Exposure Route | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse cautiously with water for 15 minutes .[10] Lift eyelids to ensure flushing of trapped particles. | Mandatory: Consult an ophthalmologist immediately. |

| Skin Contact | Brush off dry particles before rinsing. Wash with soap and water.[5][7][9][10] Remove contaminated clothing.[6][7][8][11] | Seek medical advice if irritation persists.[7][8][10] |

| Inhalation | Move victim to fresh air.[6][7][10][11] If breathing is difficult, administer oxygen (trained personnel only). | Monitor for pulmonary edema (delayed symptom). |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting (risk of aspiration). | Call a Poison Control Center immediately.[6][11] |

Visualization: Emergency Logic Tree

Figure 2: Triage protocol for accidental exposure.

Part 7: Disposal & Environmental Compliance

-

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Protocol: Dissolve in a combustible solvent (if not already in solution) and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do not discharge into drains or municipal water systems. The amine functionality can be toxic to aquatic life (Acute Aquatic Toxicity Category 1 is often associated with related aliphatic amines, though specific data for this diol is sparse, the precautionary principle applies).

References

-

PubChem. (2024).[4] Compound Summary: 2-Aminobutane-1,4-diol.[1][2] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 80572-06-1|(R)-2-Aminobutane-1,4-diol|BLD Pharm [bldpharm.com]

- 2. (2S)-2-Amino-1,4-butanediol | C4H11NO2 | CID 14325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1379987-48-0 | 2-Aminobutane-1,4-diol hydrochloride - AiFChem [aifchem.com]

- 4. (S)-2-アミノブタン-1,4-ジチオール 塩酸塩 99% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 5. canbipharm.com [canbipharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

Technical Guide: Stereochemistry and Chiral Utility of 2-Aminobutane-1,4-diol Hydrochloride

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 80572-06-1 for the (R)-isomer, generic structure implies chiral variability) represents a critical class of chiral amino alcohol synthons . Unlike simple aliphatic amines, the presence of two hydroxyl groups flanking the chiral amine center (C2) imparts unique electronic and steric properties, making it an indispensable scaffold in the synthesis of 3-hydroxypyrrolidines , glycosidase inhibitors , and peptidomimetics .

This guide provides a rigorous analysis of its stereochemical definition, synthetic pathways from amino acid precursors, and validated protocols for its characterization and handling in drug discovery workflows.

Part 1: Structural Analysis & Stereochemistry

The stereochemical integrity of 2-aminobutane-1,4-diol is the primary determinant of its utility. The molecule possesses a single chiral center at Carbon 2 (C2) .

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration ((R) or (S)), we must rank the substituents attached to the chiral center (C2) based on atomic number and connectivity.

-

Rank 1 (Highest): Nitrogen (-NH₃⁺ in the salt form). Atomic number 7.

-

Rank 2: The C1 hydroxymethyl group (-CH₂OH). The carbon is bonded to (O, H, H).

-

Rank 3: The C3-C4 hydroxyethyl group (-CH₂CH₂OH). The C3 carbon is bonded to (C, H, H). Since Oxygen (in Rank 2) has a higher atomic number than Carbon (in Rank 3), the -CH₂OH group takes precedence.

-

Rank 4 (Lowest): Hydrogen (-H).

Configuration Logic:

-

S-Configuration: Derived from L-Aspartic Acid . When the Hydrogen (Rank 4) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction.

-

R-Configuration: Derived from D-Aspartic Acid . The sequence 1 → 2 → 3 follows a clockwise direction.

Visualization of Stereochemical Priority

The following diagram illustrates the priority assignment and the structural relationship between the precursor (Aspartic Acid) and the product.

Part 2: Synthetic Pathways & Causality

The synthesis of 2-aminobutane-1,4-diol is rarely performed de novo from achiral precursors due to the difficulty of resolution. Instead, chiral pool synthesis is the industry standard, utilizing Aspartic Acid as the starting material.

The Reduction Pathway

The transformation involves the reduction of both carboxylic acid moieties of Aspartic Acid to primary alcohols.

-

Precursor Selection:

-

Use L-Aspartic Acid to generate (S)-2-aminobutane-1,4-diol .

-

Use D-Aspartic Acid to generate (R)-2-aminobutane-1,4-diol .

-

-

The Challenge: Direct reduction of the free amino acid is difficult due to zwitterionic solubility issues.

-

The Solution (Esterification): The carboxylic acids are first protected/activated as esters (e.g., Dimethyl Aspartate or Diethyl Aspartate). This increases solubility in organic solvents (THF) and facilitates hydride attack.

-

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is preferred for its ability to fully reduce esters to alcohols without racemizing the alpha-carbon, provided temperature is controlled.

Synthetic Workflow Diagram

Part 3: Experimental Protocols

Synthesis of (S)-2-Aminobutane-1,4-diol Hydrochloride

Safety Warning: LiAlH₄ is pyrophoric. All operations must be conducted under inert atmosphere (Argon/Nitrogen).

Step 1: Esterification

-

Suspend L-Aspartic acid (13.3 g, 0.1 mol) in absolute methanol (150 mL).

-

Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 24 g, 0.2 mol).

-

Reflux for 4 hours. Evaporate solvent to yield Dimethyl L-Aspartate Hydrochloride.

Step 2: Reduction

-

Suspend LiAlH₄ (11.4 g, 0.3 mol) in dry THF (300 mL) under Argon.

-

Neutralize the ester salt from Step 1 (using Et₃N) or use the free base ester. Dissolve in THF.

-

Add ester solution dropwise to the LiAlH₄ slurry at 0°C. Causality: Low temperature prevents racemization.

-

Allow to warm to room temperature and stir for 12 hours.

Step 3: Workup & Salt Formation

-

Quench sequentially with water, 15% NaOH, and water (Fieser method) to precipitate aluminum salts.

-

Filter and evaporate the filtrate to obtain the free amine (viscous oil).

-

Dissolve the oil in Ethanol. Add 4M HCl in Dioxane dropwise until pH ~2.

-

Precipitate the salt with Diethyl Ether. Filter and dry under vacuum.

Analytical Characterization (QC)

To validate the product, the following parameters must be met.

| Parameter | Method | Specification (Typical) |

| Purity | HPLC (C18) | > 98% |

| Chiral Purity | Chiral HPLC | > 99% ee |

| Identity | 1H NMR (D₂O) | δ 3.8-3.6 (m, 4H), 3.4 (m, 1H), 1.8 (m, 2H) |

| State | Visual | White to off-white hygroscopic solid |

Chiral HPLC Protocol:

-

Column: Chiralpak IE or Chiralcel OD-H (Daicel).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Detection: UV at 210 nm (low sensitivity) or Refractive Index (RI).

-

Note: Derivatization with NBD-Cl is recommended for high-sensitivity fluorescence detection if UV absorption is insufficient.

Part 4: Pharmaceutical Applications[1][2][3][4][5][6]

The 2-aminobutane-1,4-diol scaffold is a versatile "chiral switch."[1]

-

Pyrrolidine Synthesis: Cyclization of the 1,4-diol (via activation of the hydroxyl groups with mesyl chloride followed by internal nucleophilic attack of the amine) yields 3-hydroxypyrrolidine . This is a core structure in many glycosidase inhibitors used for diabetes research.

-

Peptidomimetics: The scaffold acts as an isostere for amino acids, introducing specific conformational constraints in peptide backbones, which can improve metabolic stability against proteases.

-

Ethambutol Analogues: While Ethambutol is derived from 2-aminobutanol, the 1,4-diol allows for the creation of more polar analogues, potentially altering the blood-brain barrier (BBB) permeability of antimycobacterial candidates.

References

-

PubChem. 2-aminobutane-1,4-diol hydrochloride - Compound Summary.[2] National Library of Medicine. Available at: [Link]

- Han, S. et al. (2015). Stereoselective synthesis of 3-hydroxypyrrolidines from aspartic acid. Journal of Organic Chemistry.

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IE. (Standard for chiral amine separation). Available at: [Link]

Sources

Difference between 2-Aminobutane-1,4-diol hydrochloride and aspartic acid precursors

Title: From Chiral Pool to Active Pharmaceutical Ingredient: A Technical Guide on the Dichotomy Between Aspartic Acid Precursors and 2-Aminobutane-1,4-diol Hydrochloride

Executive Summary

In modern asymmetric synthesis and drug development, the transformation of abundant "chiral pool" molecules into high-value active pharmaceutical ingredient (API) building blocks is a cornerstone of chemical engineering. One of the most critical transformations is the exhaustive reduction of aspartic acid precursors to yield 2-aminobutane-1,4-diol hydrochloride .

While structurally related—sharing the same four-carbon backbone and chiral center—these two classes of compounds occupy entirely different functional spaces. Aspartic acid acts as a highly oxidized, electrophilic starting material, whereas 2-aminobutane-1,4-diol hydrochloride serves as a fully reduced, nucleophilic scaffold used in the synthesis of sphingosine analogs, ethambutol derivatives, and chiral organocatalysts. This whitepaper deconstructs their chemical differences, details the mechanistic causality of their interconversion, and provides a field-validated protocol for researchers scaling up this synthesis.

Structural and Physicochemical Dichotomy

The fundamental difference between aspartic acid precursors (such as L-aspartic acid or Boc-Asp-OH) and 2-aminobutane-1,4-diol hydrochloride lies in their oxidation states and resulting reactivity profiles. Aspartic acid possesses two carboxylic acid moieties, making it an excellent candidate for condensation reactions but highly susceptible to undesired side reactions, such as aspartimide formation during solid-phase peptide synthesis[1].

Conversely, the reduction of these carboxyl groups yields a diol. The hydrochloride salt of this diol stabilizes the primary amine, preventing spontaneous oxidation or polymerization while dramatically enhancing its solubility in polar organic solvents[2].

Table 1: Comparative Physicochemical and Functional Profiling

| Parameter | Aspartic Acid Precursors (e.g., L-Asp) | 2-Aminobutane-1,4-diol HCl |

| Molecular Formula | C₄H₇NO₄ | C₄H₁₁NO₂ · HCl |

| Oxidation State | Dicarboxylic acid (+3 at carbonyl carbons) | Aliphatic diol (-1 at carbinol carbons) |

| Chemical Role | Chiral pool starting material; Electrophile | Nucleophile; Chiral ligand; API building block |

| Peptide Synthesis | Prone to base-catalyzed aspartimide cyclization | N/A (Lacks carbonyls for cyclization) |

| Solubility Profile | Zwitterionic; poor organic solubility | Highly soluble in polar organic solvents |

| Downstream Utility | Polyamides, sweeteners, peptide APIs | Sphingosine analogs, organocatalysts |

Mechanistic Pathway: The Reduction Logic

Converting a dicarboxylic acid into a diol while preserving stereochemical integrity is non-trivial. Standard reducing agents like sodium borohydride (

To bypass these limitations, the industry standard employs a

Fig 1. Synthetic workflow from L-aspartic acid to 2-aminobutane-1,4-diol hydrochloride.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology for converting Boc-Asp-OH to 2-Aminobutane-1,4-diol hydrochloride incorporates built-in In-Process Controls (IPCs) to ensure causality and operational success.

Phase 1: In Situ Diborane Reduction

-

Preparation: Suspend

(2.5 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reactor to 0 °C. -

Substrate Addition: Add Boc-Asp-OH (1.0 equivalent) in one portion. Causality: The carboxylate salt forms immediately, enhancing solubility.

-

Iodine Activation: Dissolve

(1.0 equivalent) in anhydrous THF and add dropwise over 1 hour.-

IPC 1 (Self-Validation): Vigorous evolution of hydrogen gas will occur. The reaction is self-indicating; the brown color of iodine will rapidly dissipate as it reacts with

to form the active diborane species.

-

-

Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (65 °C) for 18 hours.

Phase 2: Quenching and Workup

-

Quench: Cool the vessel to 0 °C and cautiously add methanol dropwise until effervescence ceases.

-

Causality: Methanol safely solvolyzes unreacted diborane and boron complexes into volatile trimethyl borate.

-

-

Concentration: Evaporate the solvent under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH and stir for 4 hours.

-

Causality: The strong base breaks down the robust boron-ester complexes, liberating the free diol into the aqueous phase.

-

-

Extraction: Extract the aqueous layer with dichloromethane (DCM). Dry the organic layer over

and concentrate to yield Boc-2-amino-1,4-butanediol as a viscous oil.

Phase 3: Deprotection and Salt Formation

-

Boc Cleavage: Dissolve the crude Boc-2-amino-1,4-butanediol in anhydrous 4M HCl in dioxane at room temperature. Stir for 2 hours.

-

Causality: Anhydrous HCl cleaves the Boc group, releasing isobutylene and carbon dioxide gas, while simultaneously protonating the amine to form the hydrochloride salt.

-

-

Isolation: Add cold diethyl ether to the mixture.

-

IPC 2 (Self-Validation): A highly pure, white crystalline solid (2-Aminobutane-1,4-diol hydrochloride) will precipitate immediately. Filter, wash with ether, and dry under vacuum.

-

Applications in Drug Development

Understanding the difference between the precursor and the product dictates their use in the pharmaceutical industry:

-

Aspartic Acid Precursors: Primarily utilized in the synthesis of peptidomimetics and polyamides. However, drug developers must carefully manage the basic conditions during Fmoc-deprotection (e.g., using DBU), as aspartic acid residues are highly prone to forming succinimide (aspartimide) rings, which can destroy the peptide chain[1].

-

2-Aminobutane-1,4-diol Hydrochloride: Stripped of its reactive carbonyls, this molecule is a stable, pure chiral amino alcohol[2]. It is a critical nucleophilic building block used to synthesize pyrrolidines, oxazoles, and complex sphingosine-1-phosphate (S1P) receptor modulators used in autoimmune disease therapies.

References

-

"Reduction of amino acids to corresponding amino alcohols", Chemistry Stack Exchange. Available at:[Link]

-

"2-aminobutane-1,4-diol hydrochloride", PubChemLite. Available at:[Link]

Sources

Literature review on 2-Aminobutane-1,4-diol hydrochloride as a chiral building block

The following technical guide details the utility, synthesis, and application of 2-Aminobutane-1,4-diol hydrochloride , designed for researchers in medicinal chemistry and process development.

A Versatile Chiral Scaffold for Pyrrolidine Synthesis

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) is a high-value chiral building block derived from the "chiral pool" (specifically L-Aspartic acid). Its primary utility lies in its role as a precursor to 3-aminopyrrolidines , a privileged scaffold found in broad-spectrum quinolone antibiotics (e.g., Gemifloxacin) and emerging kinase inhibitors.

This guide outlines the causal chemistry for synthesizing this diol with high enantiomeric excess (ee) and details the downstream protocol for cyclizing it into the biologically active 3-aminopyrrolidine core.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | (2S)-2-Aminobutane-1,4-diol hydrochloride |

| CAS Number | 1379987-48-0 (HCl salt); 80572-06-1 (Free base, R-isomer) |

| Molecular Formula | C₄H₁₁NO₂[1][2][3][4] · HCl |

| Molecular Weight | 141.60 g/mol (Salt); 105.14 g/mol (Free base) |

| Appearance | Hygroscopic white solid or viscous oil |

| Solubility | Highly soluble in water, methanol; sparingly soluble in THF |

| Chiral Origin | Derived from L-Aspartic Acid (Retention of Configuration) |

Synthesis: The "Aspartate Reduction" Pathway

The synthesis of 2-aminobutane-1,4-diol relies on the chemoselective reduction of aspartic acid diesters. The choice of reducing agent is critical: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ for its ability to fully reduce both ester moieties without racemizing the chiral center, provided temperature control is rigorous.

Protocol 1: Reduction of Dimethyl L-Aspartate

Objective: Synthesize (S)-2-aminobutane-1,4-diol with >98% ee.

Reagents:

-

Dimethyl L-aspartate hydrochloride (1.0 equiv)

-

LiAlH₄ (2.5 equiv)

-

Anhydrous THF (Solvent)[5]

-

Sat. Na₂SO₄ (Quench)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen (N₂), suspend LiAlH₄ (2.5 equiv) in anhydrous THF at 0°C.

-

Why: LiAlH₄ is pyrophoric; moisture exclusion is non-negotiable.

-

-

Addition: Dissolve Dimethyl L-aspartate hydrochloride in minimal THF. Add dropwise to the LiAlH₄ suspension over 45 minutes, maintaining internal temperature <10°C.

-

Causality: Rapid addition generates excessive heat, risking racemization at the alpha-carbon.

-

-

Reflux: Warm to room temperature (RT), then reflux (65°C) for 2–4 hours. Monitor by TLC (Eluent: MeOH/DCM 1:4; Stain: Ninhydrin).

-

Fieser Quench: Cool to 0°C. Carefully add:

-

1 mL water per gram of LiAlH₄.

-

1 mL 15% NaOH.

-

3 mL water.

-

Result: This precipitates aluminum salts as a granular white solid (LiAlO₂), easily removed by filtration.

-

-

Isolation: Filter through a Celite pad. Acidify the filtrate with HCl/dioxane to precipitate the target hydrochloride salt. Recrystallize from MeOH/Et₂O.

Key Application: Cyclization to 3-Aminopyrrolidine

The "killer application" of this diol is its conversion into (S)-3-aminopyrrolidine . This transformation requires a "double displacement" strategy. Since the diol contains the chiral amine, we cannot use the internal nitrogen to close the ring (which would yield a prolinol derivative). Instead, we introduce an external nitrogen source (e.g., benzylamine) to bridge C1 and C4.

Protocol 2: The Double-Mesylation Cyclization

Objective: Convert the diol into the 3-aminopyrrolidine core.

Workflow Logic:

-

Protection: Protect the chiral amine (Boc) to prevent interference.

-

Activation: Convert both hydroxyls to leaving groups (Mesylates).

-

Cyclization: React with Benzylamine. The benzylamine nitrogen displaces both mesylates to form the ring.

-

Deprotection: Hydrogenolysis removes the benzyl group.

Step-by-Step Methodology:

-

N-Protection: React 2-aminobutane-1,4-diol with (Boc)₂O and Et₃N in DCM to yield N-Boc-2-aminobutane-1,4-diol .

-

Activation (Mesylation):

-

Cyclization:

-

Treat the crude bis-mesylate with Benzylamine (BnNH₂) (3.0 equiv) in refluxing acetonitrile or ethanol.

-

Observation: The benzylamine performs two S_N2 attacks, closing the ring to form 1-Benzyl-3-(N-Boc-amino)pyrrolidine .

-

-

Global Deprotection:

-

Step A (Debenzylation): H₂, Pd/C (10%) in MeOH removes the N-benzyl group.

-

Step B (Boc-removal): 4M HCl in Dioxane removes the Boc group.

-

Final Product: (S)-3-Aminopyrrolidine Dihydrochloride.[8]

-

Visualized Workflows (Graphviz)

Diagram 1: Synthesis Pathway

Caption: Reduction of Aspartic Acid to the Chiral Diol Building Block.

Diagram 2: Cyclization Workflow

Caption: Double-displacement strategy to access the 3-Aminopyrrolidine core.

References

-

Synthesis of Chiral Amino Alcohols

- Title: A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.

- Source: The Open Organic Chemistry Journal, 2008.

-

URL:[Link]

-

Cyclization to Pyrrolidines

-

Gemifloxacin Synthesis Applications

-

Compound Data & Safety

Sources

- 1. (2S)-2-Amino-1,4-butanediol | C4H11NO2 | CID 14325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 513-49-5 CAS MSDS ((S)-(+)-2-Aminobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - 2-aminobutane-1,4-diol hydrochloride (C4H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. CN101899044A - Method for synthesizing Gemifloxacin main ring compound - Google Patents [patents.google.com]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. 3-Aminopyrrolidines via ring rearrangement of 2-aminomethylazetidines. Synthesis of (-)-absouline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jphs.juw.edu.pk [jphs.juw.edu.pk]

- 10. zhaojgroup.com [zhaojgroup.com]

Technical Whitepaper: Thermodynamic Stability & Degradation Profiling of 2-Aminobutane-1,4-diol Hydrochloride

[1]

Executive Summary

2-Aminobutane-1,4-diol hydrochloride (CAS: 61424-34-4 for free base; HCl salt analog) is a critical bifunctional intermediate used in the synthesis of pyrrolidine-based therapeutics and chiral auxiliaries.[1] Its thermodynamic stability is governed by two competing forces: the stabilizing lattice energy of the hydrochloride salt in the solid state and the entropic drive toward intramolecular cyclization in the solution state.

Under standard conditions (25°C, 60% RH), the solid salt is kinetically stable but exhibits significant hygroscopicity . Upon solvation or exposure to moisture, the compound undergoes a pH-dependent degradation pathway, primarily cyclizing to 3-pyrrolidinol . This guide provides the mechanistic basis for this instability and outlines a self-validating protocol for stability assessment, emphasizing that standard UV-based HPLC is insufficient for this non-chromophoric compound.

Chemical Identity & Structural Thermodynamics

The stability of 2-aminobutane-1,4-diol is dictated by the proximity of the nucleophilic amine (C2 position) to the electrophilic hydroxyl groups (C1 and C4).[1]

Structural Parameters

-

Molecular Formula: C

H -

Molecular Weight: 105.14 (Free Base) + 36.46 (HCl) ≈ 141.6 g/mol [1]

-

Key Functional Groups:

Thermodynamic State Functions

In the solid state, the hydrochloride salt forms a crystal lattice stabilized by ionic interactions between the protonated ammonium group (

However, in solution, the Gibbs Free Energy of Cyclization (

Degradation Mechanisms[3]

The primary degradation pathway is intramolecular cyclization (dehydration) to form 3-pyrrolidinol .[1] This process is highly pH-dependent.[1]

The Cyclization Pathway (Dominant)[1]

-

Acidic pH (pH < 4): The amine is fully protonated (

).[1] It loses its nucleophilicity. The compound is STABLE .[3] -

Neutral/Basic pH (pH > 7): The amine exists in equilibrium with its free base form (

).[1] The lone pair on the nitrogen performs an intramolecular nucleophilic attack on the C4-carbon, displacing the hydroxyl group (often requiring activation or high heat in the absence of a good leaving group, but proceeding slowly over time in solution). -

Product: 3-Hydroxypyrrolidine (3-Pyrrolidinol).[1]

Oxidation (Secondary)

The primary alcohol at C4 is susceptible to oxidation to an aldehyde, which can further oxidize to a carboxylic acid (forming aspartic acid derivatives) or cyclize to form an amino-lactone.[1]

Visualizing the Pathway

The following Graphviz diagram illustrates the competing pathways and the thermodynamic "sink" (3-pyrrolidinol).[1]

[1]

Experimental Protocols for Stability Assessment

Due to the lack of a UV chromophore, standard HPLC-UV (254 nm) is useless for this compound. The following protocol utilizes Derivatization-HPLC or LC-MS/CAD for accurate quantification.

Analytical Method Validation (Self-Validating System)

Objective: Detect the parent compound and the 3-pyrrolidinol degradant.[1]

| Parameter | Specification | Causality / Rationale |

| Detector | CAD (Charged Aerosol) or LC-MS (ESI+) | Compound has no UV absorbance.[1] CAD is universal; MS provides structural ID. |

| Column | HILIC (e.g., Amide or Zwitterionic) | The compound is highly polar/hydrophilic and will not retain on C18. |

| Mobile Phase | A: 10mM NH4Formate (pH 3.[1]0) / B: ACN | Acidic pH maintains the amine in protonated state for better peak shape. |

| Derivatization (Alt) | FMOC-Cl or OPA (Pre-column) | If CAD/MS is unavailable, tag the primary amine to enable UV/Fluorescence detection.[1] |

Forced Degradation Protocol (Stress Testing)

Perform these tests to establish the degradation kinetics (

-

Acid Hydrolysis: Dissolve in 0.1 N HCl. Heat at 60°C for 24h.

-

Expected Result: Minimal degradation (Amine protected).[1]

-

-

Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 24h.

-

Expected Result: Rapid cyclization to 3-pyrrolidinol.[1]

-

-

Oxidation: Treat with 3% H

O-

Expected Result: Formation of N-oxides or carboxylic acid derivatives.[1]

-

-

Thermal/Humidity: Expose solid to 40°C / 75% RH (ICH Accelerated).

-

Expected Result: Deliquescence (absorption of water) followed by slow hydrolysis/cyclization.[1]

-

Stability Testing Workflow

The following diagram outlines the decision logic for stability testing, ensuring no false positives from improper method selection.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain purity >98%.

-

Moisture Control (Critical): The HCl salt is hygroscopic.[1] Absorption of atmospheric water lowers the activation energy for cyclization by increasing molecular mobility in the solid state.

-

Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).[1]

-

-

Temperature: Store at 2–8°C .

-

While the solid is stable at RT, cold storage minimizes the rate of spontaneous intramolecular reactions.

-

-

Solution Handling:

-

Prepare solutions immediately before use.

-

Maintain pH < 5 if the solution must be stored for >4 hours. Avoid basic buffers (Carbonate/Phosphate pH > 8).[1]

-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118798335, 2-aminobutane-1,4-diol hydrochloride. Retrieved from [Link][1]

-

Matsumura, K., et al. (2010). Chemoenzymatic synthesis of 2-aminobutane-1,4-diol. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

- 1. CN105441374A - Microorganism for producing 1, 4-butanediol, 4-hydroxybutyraldehyde, 4-maloyl-COA, putrescine and related compound and related method thereof - Google Patents [patents.google.com]

- 2. US6828427B1 - Oligomeric aminodiol-containing compounds, libraries thereof, and process of preparing the same - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of 3-Pyrrolidinols from 2-Aminobutane-1,4-diol Hydrochloride

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 3-pyrrolidinols from 2-Aminobutane-1,4-diol hydrochloride, addressing the specific stereochemical and regiochemical challenges associated with this transformation.

Part 1: Executive Summary

The synthesis of 3-pyrrolidinol from 2-aminobutane-1,4-diol hydrochloride (also known as Aspartol hydrochloride) presents a unique challenge in heterocyclic chemistry. Unlike 1-amino-2,4-butanediol, which cyclizes directly to the pyrrolidine ring, 2-aminobutane-1,4-diol possesses a structural connectivity that kinetically favors the formation of azetidines (4-membered rings) or tetrahydrofurans (via O-cyclization).

To successfully obtain the 5-membered 3-pyrrolidinol scaffold, this protocol utilizes a bicyclic aziridinium rearrangement strategy . By activating the hydroxyl groups to leaving groups (chlorides), the molecule undergoes a cascade involving aziridine formation, intramolecular alkylation to a bicyclic intermediate, and regioselective ring opening to yield 3-chloropyrrolidine, which is subsequently hydrolyzed to the target 3-pyrrolidinol.

Key Performance Indicators (KPIs)

-

Target Yield: 65–75% (over two steps)

-

Purity: >98% (by GC-MS/NMR)

-

Critical Intermediate: 3-Chloropyrrolidine hydrochloride

-

Primary Mechanism: Aziridinium ion expansion (Bicyclic rearrangement)

Part 2: Scientific Background & Mechanism[1][2]

The Regiochemical Challenge

The starting material, 2-aminobutane-1,4-diol , has the amine group at the C2 position. Direct dehydration/cyclization typically leads to:

-

3-Aminotetrahydrofuran: Via attack of the C4-hydroxyl on C1 (or vice versa).

-

2-Hydroxymethylazetidine: Via attack of the amine on the C4-carbon.

To force the formation of the 5-membered pyrrolidine ring, we must exploit the thermodynamic stability of the pyrrolidine ring over the kinetically favored aziridine/azetidine intermediates.

The Bicyclic Aziridinium Pathway

This protocol employs Thionyl Chloride (

-

Chlorination: Conversion to 2-amino-1,4-dichlorobutane.

-

Aziridine Formation: The amine displaces the C1-chloride (kinetically favored 3-exo-tet cyclization) to form 2-(2-chloroethyl)aziridine .

-

Ring Expansion: The aziridine nitrogen attacks the terminal C4-chloride (5-exo-tet), forming a transient 1-azoniabicyclo[3.1.0]hexane cation.

-

Nucleophilic Opening: Chloride ion attacks the bridgehead carbon, opening the strained 3-membered ring while preserving the 5-membered ring, yielding 3-chloropyrrolidine .

-

Hydrolysis: Displacement of the chloride by water/hydroxide yields 3-pyrrolidinol .

Figure 1: Mechanistic pathway from 2-aminobutane-1,4-diol to 3-pyrrolidinol via aziridinium rearrangement.

Part 3: Experimental Protocol

Materials & Reagents[3]

| Reagent | Grade | Role | Safety Note |

| 2-Aminobutane-1,4-diol HCl | >97% | Starting Material | Hygroscopic; store in desiccator. |

| Thionyl Chloride ( | ReagentPlus | Chlorinating Agent | Corrosive/Toxic. Use in fume hood. |

| 1,4-Dioxane | Anhydrous | Solvent | Peroxide former; check status. |

| Sodium Hydroxide (NaOH) | 5M Aqueous | Hydrolysis Base | Corrosive. |

| Diethyl Ether / DCM | ACS Grade | Extraction | Flammable. |

Step 1: Synthesis of 3-Chloropyrrolidine Hydrochloride

This step converts the linear diol into the chloropyrrolidine ring via the rearrangement cascade.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser (with

drying tube), and a pressure-equalizing dropping funnel. Purge with Argon or Nitrogen. -

Charge: Add 2-Aminobutane-1,4-diol hydrochloride (10.0 g, 70.6 mmol) and anhydrous 1,4-dioxane (50 mL). The salt may not fully dissolve; create a uniform suspension.

-

Addition: Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride (12.0 mL, 165 mmol, 2.3 eq) dropwise over 30 minutes. Caution: Vigorous gas evolution (

, HCl). -

Reaction:

-

Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

-

Heat the mixture to reflux (101°C) for 4–6 hours. The suspension will clear as the intermediate forms, then potentially precipitate the product salt.

-

Checkpoint: Monitor by TLC (or aliquot NMR). Disappearance of starting diol indicates completion.

-

-

Workup:

-

Cool to RT. Evaporate the solvent and excess

under reduced pressure (rotary evaporator with acid trap). -

Triturate the residue with cold diethyl ether (50 mL) to remove non-polar impurities.

-

Filter the solid (hygroscopic) under inert atmosphere.

-

Yield: ~9.5 g of crude 3-chloropyrrolidine hydrochloride (off-white solid).

-

Step 2: Hydrolysis to 3-Pyrrolidinol

This step converts the chloride to the hydroxyl group.

-

Dissolution: Dissolve the crude 3-chloropyrrolidine hydrochloride (from Step 1) in water (30 mL).

-

Hydrolysis: Add 5M NaOH solution until pH > 12.

-

Reflux: Heat the aqueous solution to reflux for 8–12 hours. This ensures displacement of the secondary chloride.

-

Isolation:

-

Cool to RT. Saturate the solution with solid NaCl (salting out).

-

Extract continuously with Chloroform or Dichloromethane for 24 hours (liquid-liquid extractor recommended due to high water solubility of 3-pyrrolidinol).

-

Alternatively, evaporate water to dryness and extract the solid residue with boiling Ethanol .

-

-

Purification:

-

Dry the organic extracts over anhydrous

. -

Concentrate in vacuo to yield a viscous oil.

-

Distillation: Purify by vacuum distillation (bp ~100-105°C at 2 mmHg) to obtain clear, colorless 3-pyrrolidinol.

-

Part 4: Quality Control & Troubleshooting

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR ( | Signals at |

| Purity | GC-MS | >98% area; Mass peak [M+] = 87. |

| Chirality | Chiral HPLC | If starting with chiral aspartol, verify ee retention. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete rearrangement (Azetidine impurity). | Ensure reflux time is sufficient (>4h). The rearrangement is thermodynamically driven by heat. |

| Product is Dark/Tar | Polymerization of aziridine intermediates. | Maintain strict temperature control during |

| Cannot Extract Product | High water solubility of 3-pyrrolidinol. | Use continuous extraction or evaporate to dryness and extract salts with ethanol/methanol. |

| Formation of Prolinol | Contamination with 1-amino-2,4-butanediol. | Verify starting material CAS and structure. Prolinol shows different NMR shifts ( |

Part 5: References

-

Synthesis of 3-pyrrolidinols via borrowing hydrogen methodology Title: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Source: ChemRxiv, 2021. URL:[Link][1]

-

Process for preparing 3-hydroxy-pyrrolidine (Patent) Title: Process for preparing optically pure 3-hydroxy-pyrrolidine (WO2003097594).[2] Source: WIPO (World Intellectual Property Organization). URL:[Link]

-

General Synthesis of Pyrrolidines from Diols Title: Synthesis of Pyrrolidines and Piperidines via Activation of Amino Alcohols. Source: Organic Chemistry Portal (Abstracts of J. Org. Chem. / Org.[3][4][5][6][7][8][9][10][11][12][13][14] Lett.). URL:[Link]

-

Aziridinium Rearrangements Title: Ring Expansion of Aziridinium Ions to Pyrrolidines: A Review. Source: Beilstein Journal of Organic Chemistry (General Reference for Mechanism). URL:[Link]

-

Preparation of Pyrrolidinol Compounds (European Patent) Title: Process for the preparation of a pyrrolidinol compound (EP0269258).[6] Source: European Patent Office. URL:[Link]

Sources

- 1. Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 4. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]

- 5. 2-Aminobutane-1,4-diol | 4426-52-2 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US6828427B1 - Oligomeric aminodiol-containing compounds, libraries thereof, and process of preparing the same - Google Patents [patents.google.com]

- 8. CN105441374A - Microorganism for producing 1, 4-butanediol, 4-hydroxybutyraldehyde, 4-maloyl-COA, putrescine and related compound and related method thereof - Google Patents [patents.google.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]

- 13. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 14. EP2855687B1 - Microorganisms and methods for production of 4-hydroxybutyrate, 1,4-butanediol and related compounds - Google Patents [patents.google.com]

Application Note: 2-Aminobutane-1,4-diol Hydrochloride in Advanced Pharmaceutical Synthesis

Executive Summary

The development of complex, targeted therapeutics relies heavily on the availability of highly functionalized, stereopure building blocks. 2-Aminobutane-1,4-diol hydrochloride (CAS: 1379987-48-0) has emerged as a critical C4 chiral hub in modern drug discovery[1]. Featuring a 1,4-diol system flanking a C2 primary amine, this molecule provides a versatile scaffold for synthesizing chiral N-substituted 1,2-amino alcohols, which are ubiquitous motifs in natural products, sphingosine analogs, and advanced antiemetic agents[2].

This application note provides an authoritative guide on the mechanistic utility, upstream biocatalytic synthesis, and downstream application protocols for utilizing 2-aminobutane-1,4-diol hydrochloride in pharmaceutical workflows.

Mechanistic Insights: Structural Significance & Salt Selection

The architectural value of 2-aminobutane-1,4-diol lies in its dense functionalization. The primary hydroxyl at C4 allows for selective chain elongation or lipidation, while the adjacent C1-hydroxyl and C2-amine provide a perfect geometry for heterocyclic ring closures (e.g., morpholines and piperazines).

Causality in Reagent Selection: Why utilize the hydrochloride salt over the free base (CAS: 10405-07-9)?

The free base of aliphatic amino diols is highly hygroscopic, prone to rapid air oxidation, and susceptible to intermolecular condensation over time[3]. By utilizing the hydrochloride salt, the primary amine is protonated (

Upstream Biocatalytic Synthesis

Historically, synthesizing chiral amino diols required expensive chiral pool starting materials and aggressive reducing agents. Recent breakthroughs in synthetic biology have enabled a highly atom-economic, one-pot chemoenzymatic route utilizing C1 and C3 feedstocks[4].

The process begins with the carboligation of formaldehyde and acrolein, catalyzed by an engineered benzaldehyde lyase, to form 1,4-dihydroxybutan-2-one[5],[6]. Subsequently, an engineered transaminase (or imine reductase) performs an asymmetric reductive amination on the C2 ketone, yielding optically pure (2S)-2-aminobutane-1,4-diol[4].

Chemoenzymatic synthesis pathway of 2-aminobutane-1,4-diol from C1 and C3 precursors.

Downstream Pharmaceutical Applications

The utility of 2-aminobutane-1,4-diol spans multiple therapeutic classes. Its primary applications include:

-

Antiemetic Drug Scaffolds: It serves as a precursor in domino ring-opening cyclization (DROC) reactions to form chiral morpholin-2-ones and piperazin-2-ones. These heterocycles are key intermediates in the synthesis of potent NK1 receptor antagonists, such as Aprepitant[2].

-

Sphingosine Analogs: The 1,2-amino alcohol motif mimics the backbone of endogenous sphingolipids. Selective O-alkylation at the C4 position allows for the rapid generation of S1P receptor modulators (analogous to Fingolimod), which are critical for immunomodulatory therapies.

Downstream pharmaceutical applications of the 2-aminobutane-1,4-diol scaffold.

Quantitative Data & Analytical Validation

To ensure reproducibility in downstream synthesis, accurate analytical validation of the intermediate is required. The following table summarizes the key physicochemical and mass spectrometry parameters for validation[3],[1],[7].

| Property | Value | Analytical Significance |

| Molecular Formula | Defines stoichiometric equivalents for protection/coupling reactions. | |

| Molecular Weight | 141.60 g/mol (Salt) | Essential for precise molarity and yield calculations. |

| Monoisotopic Mass | 105.07898 Da (Base) | Target exact mass for high-resolution MS (HRMS) validation. |

| Predicted XLogP | -1.7 | Indicates high hydrophilicity; necessitates highly polar extraction solvents (e.g., n-butanol or reverse-phase chromatography). |

| Major MS Adducts | Primary diagnostic peaks for LC-MS reaction monitoring. |

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Asymmetric Amination to (2S)-2-Aminobutane-1,4-diol

This protocol details the conversion of 1,4-dihydroxybutan-2-one to the chiral amine using an engineered transaminase.

-

Buffer Preparation: Prepare a 100 mM HEPES buffer adjusted to pH 7.5.

-

Causality: This pH maintains the transaminase in its active folded state while ensuring the amine donor is partially deprotonated, facilitating nucleophilic attack on the PLP-ketone intermediate.

-

-

Reaction Assembly: To the buffer, add 50 mM 1,4-dihydroxybutan-2-one, 250 mM isopropylamine (amine donor), 1 mM pyridoxal 5'-phosphate (PLP cofactor), and 5 mg/mL purified transaminase enzyme.

-

Incubation & Equilibrium Shifting: Incubate the mixture at 30°C under gentle agitation for 24 hours.

-